3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine
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Overview
Description
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound this compound is characterized by the presence of a piperidine ring substituted with a 1-ethyl-1H-pyrazol-4-yl)methyl group, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method includes the alkylation of piperidine with 1-ethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperidine or pyrazole rings.
Reduction: Reduced forms of the piperidine or pyrazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiproliferative and antimetastatic properties.
Uniqueness
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrazole moiety makes it a versatile scaffold for drug design, offering opportunities for the development of novel therapeutic agents .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-2-14-9-11(8-13-14)6-10-4-3-5-12-7-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
JLQHLGXSDIDSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2CCCNC2 |
Origin of Product |
United States |
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